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Amino Albendazole-d5 Sulfone

Cat. No.: B1158897
M. Wt: 244.323646
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Albendazole (B1665689) Metabolism and its Sulfone Derivatives in Drug Research

Albendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole (B57391) class, used extensively in both human and veterinary medicine to treat parasitic worm infections. nih.govtandfonline.com Upon oral administration, albendazole is characterized by rapid and extensive first-pass metabolism, primarily in the liver, which means the parent drug is often found at very low or undetectable levels in plasma. inchem.orgnih.gov

The metabolic cascade of albendazole is a multi-step process involving oxidation and hydrolysis. The initial and most significant reaction is the oxidation of albendazole's sulfide (B99878) group to form albendazole sulfoxide (B87167). inchem.orgresearchgate.net This sulfoxide metabolite is pharmacologically active and is considered the main component responsible for the drug's anthelmintic effect. nih.govresearchgate.netplos.org

The metabolic pathway continues with the further oxidation of albendazole sulfoxide to albendazole sulfone, a subsequent metabolite. inchem.orgresearchgate.netplos.org While some research indicates that albendazole sulfone has some antiparasitic activity, it is generally considered less potent or inactive compared to the sulfoxide metabolite. researchgate.netacs.org A further key metabolic step is the cleavage of the carbamate (B1207046) group from albendazole sulfone, which results in the formation of a more polar metabolite known as albendazole-2-aminosulfone (B193623) (also referred to as 2-amino-albendazole sulfone). inchem.orgacs.orgresearchgate.net This amino sulfone compound is a major metabolite found in various species and is a key residue identified in tissues, such as the liver of cattle and sheep. inchem.orgacs.org The characterization of these downstream metabolites is crucial for understanding the complete disposition of the drug and for regulatory purposes, particularly in food safety for monitoring drug residues in animal-derived products. tandfonline.comacs.org

CompoundMetabolic RoleKey Characteristics
AlbendazoleParent DrugBroad-spectrum anthelmintic; undergoes extensive first-pass metabolism. nih.govinchem.org
Albendazole SulfoxidePrimary Active MetaboliteFormed by oxidation of albendazole; responsible for the main therapeutic effect. inchem.orgnih.govresearchgate.net
Albendazole SulfoneSecondary MetaboliteFormed by oxidation of albendazole sulfoxide; generally considered less active. inchem.orgresearchgate.netacs.org
Albendazole-2-aminosulfoneDownstream MetaboliteFormed from albendazole sulfone; a major tissue residue marker. inchem.orgacs.orgresearchgate.net

Rationale and Significance of Isotopic Labeling in Chemical and Biochemical Research

Isotopic labeling is a powerful technique in pharmaceutical and biochemical research that involves replacing one or more atoms of a molecule with their isotope. clearsynth.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used. clearsynth.com This substitution creates a compound that is chemically and physically almost identical to the original molecule but has a different mass. clearsynth.com This mass difference is the key to its utility in modern analytical techniques, especially mass spectrometry (MS). clearsynth.com

The primary application of stable isotope-labeled compounds, such as Amino Albendazole-d5 Sulfone, is their use as internal standards in quantitative bioanalysis. szabo-scandic.comlabmix24.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is added in a known quantity to a biological sample (e.g., plasma or tissue) before processing. nih.govcore.ac.uk Because the labeled internal standard behaves almost identically to the unlabeled analyte of interest during extraction, chromatography, and ionization, it can effectively correct for variability and potential sample loss during these steps. nih.govcore.ac.uk

This approach significantly improves the accuracy, precision, and robustness of analytical methods. nih.govcore.ac.uk The use of deuterated internal standards for albendazole and its primary metabolite, albendazole sulfoxide, has been successfully implemented in bioequivalence and pharmacokinetic studies to ensure reliable quantification. nih.govcore.ac.uknih.gov The rationale extends directly to downstream metabolites; to accurately measure a metabolite like albendazole-2-aminosulfone, its corresponding stable isotope-labeled version is the ideal analytical tool. labmix24.com

ParameterSignificance of Isotopic Labeling
Accuracy & PrecisionLabeled standards co-elute with the analyte, correcting for variations in sample preparation and instrument response, which improves data reliability. nih.govcore.ac.uk
Pharmacokinetic StudiesEnables precise quantification of drugs and their metabolites in biological fluids over time, which is essential for determining absorption, distribution, metabolism, and excretion (ADME) profiles. clearsynth.com
Metabolite IdentificationAids in tracking the metabolic fate of a drug through complex biological systems. clearsynth.com
Bioequivalence StudiesProvides the high level of quantitative accuracy required to compare different formulations of a drug. nih.govcore.ac.uk

Research Gaps and Advanced Objectives for this compound Investigations

This compound is the deuterium-labeled form of Albendazole-2-aminosulfone. clearsynth.comlabmix24.com Its designated role in research is to serve as an internal standard for the precise quantification of its unlabeled counterpart in analytical studies. labmix24.com The unlabeled metabolite, Albendazole-2-aminosulfone, is a recognized endpoint in the metabolic pathway of albendazole and is used as a regulatory marker for drug residues in animal tissues. tandfonline.comacs.org Analytical methods have been developed specifically to detect and quantify Albendazole-2-aminosulfone in biological matrices like fish muscle tissue and to support immunological assays. tandfonline.comacs.org

A significant research gap exists in the published literature regarding the practical application of this compound. While chemical suppliers offer the compound for research purposes, there is a scarcity of peer-reviewed studies that explicitly document its use as an internal standard in comprehensive pharmacokinetic, metabolic, or residue depletion studies. clearsynth.comlabmix24.comlgcstandards.com Existing research focuses on the development of analytical methods for the non-labeled metabolite or uses deuterated standards for the parent drug and its earlier metabolites, but not specifically for the amino sulfone derivative. nih.govplos.orgnih.gov

The primary advanced objective for investigations involving this compound is its deployment in formal bioanalytical studies. This includes:

Pharmacokinetic Profiling: Utilizing this compound as an internal standard to conduct detailed pharmacokinetic studies that quantify the formation and elimination of the Albendazole-2-aminosulfone metabolite in plasma and other biological fluids. This would provide a more complete picture of albendazole's disposition.

Tissue Residue Analysis: Employing the deuterated standard to develop and validate highly sensitive and robust LC-MS/MS methods for the quantification of Albendazole-2-aminosulfone residues in edible animal tissues. This is critical for food safety monitoring and ensuring compliance with regulatory limits. tandfonline.comacs.org

Metabolic Phenotyping: Applying this tool to investigate inter-species differences in the formation of the amino sulfone metabolite, which could help explain variations in drug efficacy and residue profiles across different animals.

Fulfilling these objectives would bridge the current research gap, providing valuable data on a key terminal metabolite of albendazole and enhancing the precision of future toxicological and pharmacological assessments.

Properties

Molecular Formula

C₁₀H₈D₅N₃O₂S·HCl

Molecular Weight

244.323646

Synonyms

6-(Propylsulfonyl)-1H-benzimidazol-2-amine-d5;  Albendazole-2-aminosulfone-d5;  SKF 81038-d5;  Albendazole-d5 Impurity D (EP)

Origin of Product

United States

Chemical Synthesis and Derivatization Research

Advanced Synthetic Routes for Albendazole (B1665689) Sulfone Analogues

The synthesis of albendazole sulfone and its analogues is a critical area of research, often aimed at producing metabolites for analytical standards and studying structure-activity relationships. researchgate.netmdpi.com Albendazole is metabolized in the liver, first to albendazole sulfoxide (B87167), the primary active metabolite, and then further to the inactive albendazole sulfone. pharmacompass.comijisrt.come-journals.in

Advanced synthetic routes to albendazole sulfone analogues often begin with albendazole as the starting material. Oxidation of albendazole with reagents like meta-chloroperbenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) can yield albendazole sulfone. ijisrt.com Another method involves the use of potassium monopersulfate (Oxone) in aqueous methanol (B129727) to first produce albendazole sulfoxide, which can then be further oxidized to the sulfone. ijisrt.come-journals.in

Researchers have also explored the synthesis of various albendazole analogues to investigate their biological activities. e-journals.inrsc.org For instance, organometallic derivatives of albendazole have been prepared to explore new therapeutic possibilities. rsc.orgresearchgate.net Additionally, novel synthetic routes for the core benzimidazole (B57391) structure have been reviewed, highlighting methods that employ green reaction media or novel reagents to improve efficiency. rasayanjournal.co.in The synthesis of albendazole itself can be achieved through a multi-step process starting from 2-nitro-5-chloroaniline, which avoids the use of pungent and expensive propanethiol. google.com

A key intermediate in some synthetic pathways is 5-(propylsulfonyl)-1H-benzimidazol-2-amine, which can be formed by reacting albendazole sulfone with concentrated sulfuric acid at reflux. ijisrt.com This amine can then be used to build other analogues. The development of these synthetic strategies is crucial for producing a variety of albendazole-related compounds for further study. researchgate.netmdpi.com

Precision Isotopic Labeling Strategies for Deuterated Derivatives (e.g., -d5)

Isotopic labeling, particularly with deuterium (B1214612), is a vital tool in pharmaceutical research. acs.org Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, serve as valuable internal standards for mass spectrometry-based quantification and can be used to study the metabolic fate of drugs. juniperpublishers.com52.86.42 The rationale behind using deuterium is that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to altered metabolic rates. juniperpublishers.com

Deuterium Incorporation Methodologies (e.g., Hydrogen-Deuterium Exchange Reactions)

Hydrogen-deuterium exchange (H-D exchange) is a common method for introducing deuterium into a molecule. wikipedia.org This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, often deuterium oxide (D₂O), which is relatively inexpensive. juniperpublishers.comwikipedia.org The exchange can be catalyzed by acids, bases, or metal catalysts like palladium, platinum, or rhodium. wikipedia.orgresearchgate.net

Several strategies for deuterium incorporation have been developed:

Catalytic H-D Exchange: This method uses a metal catalyst (e.g., Pd/C, Pt/C) and a deuterium source like D₂O to introduce multiple deuterium atoms into a molecule. researchgate.net

Xanthate-Mediated H/D Exchange: A reversible hydrogen-deuterium exchange reaction has been developed for nonactivated olefins using potassium ethyl xanthogenate as a mediator and D₂O as the deuterium source. nih.govacs.org

Photocatalytic Deuteration: Recent advances have focused on photocatalytic methods, which can offer mild reaction conditions suitable for complex molecules with sensitive functional groups. assumption.eduresearchgate.net These methods can utilize deuterated water as the deuterium source. researchgate.net

Metal-Free Aromatic HIE: A metal-free approach for aromatic hydrogen isotope exchange has been developed using photoexcitation in deuterated hexafluoroisopropanol (HFIP-d1). researchgate.net

For a compound like Amino Albendazole-d5 Sulfone, deuterium atoms would be strategically incorporated into the structure. While specific methods for this exact compound are not detailed in the provided results, the synthesis of deuterated albendazole analogues like Albendazole-d7 and Albendazole-d3 has been reported, where deuterium is incorporated into various parts of the molecule. 52.86.42medchemexpress.comsmolecule.com These labeled compounds are crucial for pharmacokinetic studies. smolecule.com

Stereoselective Synthesis Approaches for Chiral Sulfoxides and Sulfones

Albendazole sulfoxide is a chiral molecule, existing as two enantiomers. acs.org The stereoselective synthesis of chiral sulfoxides is a significant area of organic chemistry, as the different enantiomers of a drug can have different biological activities. acs.orgnih.gov While albendazole sulfone is not chiral, the stereochemistry of its precursor, albendazole sulfoxide, is an important consideration in its synthesis.

Key approaches to stereoselective sulfoxide synthesis include:

Asymmetric Oxidation of Prochiral Sulfides: This is a direct method where a non-chiral sulfide (B99878) is oxidized using a chiral reagent or catalyst to produce an excess of one enantiomer of the sulfoxide. researchgate.netwiley-vch.de Chiral titanium complexes have been successfully used for this purpose. researchgate.net

Transformation of Diastereochemically Pure Sulfinates: This method involves the preparation of a chiral sulfinate ester, often by reacting a sulfinyl chloride with a chiral alcohol. nih.govwiley-vch.de The diastereomers of the sulfinate can be separated, and then each can be converted into an enantiomerically pure sulfoxide. nih.gov Menthol and diacetone-d-glucose (B1670380) are commonly used chiral auxiliaries. acs.orgnih.gov

Biocatalytic Approaches: Enzymes can be used to perform highly stereoselective oxidations of sulfides or kinetic resolutions of racemic sulfoxides. nih.gov

The synthesis of this compound would likely involve the oxidation of the corresponding deuterated amino albendazole sulfide. The control of stereochemistry during the formation of the intermediate sulfoxide could be achieved using the methods described above.

Purification and Chromatographic Enrichment Methodologies in Synthetic Chemistry

After the synthesis of this compound, purification is necessary to isolate the desired compound from unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of albendazole and its metabolites, including the sulfone. nih.govresearchgate.net

Various HPLC methods have been developed for the analysis of albendazole and its metabolites in different matrices. These methods often employ a reverse-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.govnih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve better separation of compounds with different polarities, such as albendazole, albendazole sulfoxide, and albendazole sulfone. nih.gov

For the purification and enrichment of these compounds from complex mixtures, such as plasma or reaction mixtures, sample preparation techniques are crucial. These can include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids. mdpi.com

Solid-Phase Extraction (SPE): This method uses a solid adsorbent to selectively retain the analytes of interest while unwanted components are washed away. mdpi.comresearchgate.net

Dialysis: An automated method involving dialysis has been used for the purification of albendazole and its metabolites from plasma, followed by enrichment on a precolumn before HPLC analysis. nih.gov

The purification of a deuterated compound like this compound would follow similar principles, with the chromatographic conditions optimized to ensure good separation from any non-deuterated or partially deuterated analogues.

Investigation of Synthetic Precursors and Intermediate Reactivity

Key Precursors and Intermediates:

Precursor/IntermediateRole in Synthesis
AlbendazoleThe parent compound, often the starting material for the synthesis of its metabolites. ijisrt.come-journals.in
Albendazole SulfoxideThe primary metabolite of albendazole and a direct precursor to albendazole sulfone. pharmacompass.comijisrt.com
5-(propylthio)-1H-benzo[d]imidazol-2-amineA hapten designed for producing antibodies that can recognize albendazole and its metabolites. mdpi.com
2-Nitro-5-chloroanilineA starting material for a novel synthesis route of albendazole. google.com
2-AminobenzimidazoleA precursor for synthesizing albendazole impurity E. ijisrt.com

The reactivity of these molecules is central to the synthetic process. For example, the oxidation of the sulfur atom in albendazole to form the sulfoxide and then the sulfone is a key transformation. The choice of oxidizing agent (e.g., m-CPBA, Oxone) and reaction conditions can influence the outcome of this step. ijisrt.come-journals.in

The amino group on the benzimidazole ring can also participate in various reactions. For instance, it can be acylated or used as a point of attachment for other functional groups. ijisrt.com The reactivity of intermediates can also lead to the formation of impurities. For example, in the synthesis of albendazole, S-methylation instead of n-propylation can occur, leading to an impurity. e-journals.in Understanding the reactivity of these precursors and intermediates is essential for optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Advanced Analytical Methodologies for Amino Albendazole D5 Sulfone

Mass Spectrometry (MS) Based Quantification and Structural Elucidation

Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds like Amino Albendazole-d5 Sulfone due to its exceptional sensitivity and specificity. It is widely used for both quantifying the analyte and elucidating its chemical structure.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantitative analysis of albendazole (B1665689) and its metabolites in complex biological matrices. nih.govnih.gov The development of a robust LC-MS/MS method is critical for achieving reliable results.

Method development typically begins with the optimization of mass spectrometric conditions. For albendazole-related compounds, which are basic in nature due to the presence of amino groups, electrospray ionization (ESI) in the positive ion mode is generally employed. nih.gov The optimization process involves tuning parameters to maximize the signal for the protonated precursor molecule [M+H]⁺.

Chromatographic separation is equally crucial. Reversed-phase chromatography using C18 columns is common, providing effective separation of the parent drug from its various metabolites. nih.govdoaj.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like ammonium (B1175870) acetate (B1210297), which is compatible with mass spectrometry. nih.govcore.ac.uk Gradient elution is frequently used to ensure the effective separation of all compounds of interest within a reasonable analysis time. doaj.org For instance, a method for analyzing albendazole metabolites in animal tissues utilized a gradient elution with 0.1% formic acid and methanol on an XTerra MS C18 column. doaj.org

Solid-phase extraction (SPE) is a widely adopted technique for sample preparation, effectively extracting analytes and their deuterated internal standards from complex matrices like plasma and tissue, thereby reducing matrix effects and improving assay sensitivity. nih.govnih.govcore.ac.uk

ParameterTypical ConditionSource(s)
Chromatography Reversed-Phase HPLC/UFLC nih.govplos.org
Column C18 (e.g., Hypurity C18, XTerra MS C18) nih.govdoaj.org
Mobile Phase Acetonitrile/Methanol with Ammonium Acetate or Formic Acid nih.govdoaj.org
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govdoaj.org
Sample Preparation Solid-Phase Extraction (SPE) nih.govnih.gov

This table summarizes typical LC-MS/MS conditions for the analysis of albendazole and its metabolites, which are directly applicable to the analysis of this compound.

High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (QTOF) MS, provides highly accurate mass measurements, which are invaluable for metabolite profiling and the unambiguous identification of compounds. uoa.grethernet.edu.et Unlike nominal mass measurements, HRMS can determine the mass of an ion with an error of less than 5 ppm, which allows for the confident determination of its elemental composition. ethernet.edu.et

For a compound like Amino Albendazole Sulfone, HRMS can confirm its identity by matching the experimentally measured accurate mass to the theoretical calculated mass. For example, the non-deuterated analog, Albendazole Amino Sulfone (C₁₀H₁₃N₃O₂S), has a theoretical m/z of 240.0807 for its protonated ion [M+H]⁺. ethernet.edu.et An HRMS instrument can measure this with high precision, distinguishing it from other isobaric compounds.

In metabolite profiling studies, HRMS is used to screen for and identify potential metabolites in biological samples. soft-tox.org The workflow involves acquiring full-scan, high-resolution data and then using data-mining software to find potential metabolite peaks, which can then be further investigated by MS/MS analysis for structural confirmation. soft-tox.org This approach is crucial for understanding the metabolic fate of drugs and their labeled analogs.

CompoundFormulaTheoretical m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)Source
Albendazole Amino SulfoneC₁₀H₁₃N₃O₂S240.0807240.0800-2.9 ethernet.edu.et

This table presents HRMS data for the non-deuterated analog, illustrating the accuracy of the technique.

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and provides an additional layer of selectivity for quantification through Multiple Reaction Monitoring (MRM). In an MS/MS experiment, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected.

The fragmentation pattern is a unique fingerprint of a molecule's structure. For this compound, the fragmentation would be similar to its non-deuterated counterparts, but with mass shifts in the fragments containing the deuterium (B1214612) labels. For example, the related deuterated internal standard Albendazole Sulfoxide-d5 ([M+H]⁺ at m/z 287.1) primarily yields a product ion at m/z 241.1. nih.gov This corresponds to a specific fragmentation pathway that can be analyzed to confirm the structure and the location of the labels.

Analysis of the non-deuterated Albendazole Amino Sulfone shows a transition from a precursor ion m/z of 240.2 to a product ion m/z of 133.1. plos.org By studying these fragmentation patterns, analysts can confirm the identity of the analyte and ensure the stability of the isotopic label during ionization and fragmentation.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Source(s)
Albendazole Sulfoxide (B87167) (ABZSO)282.1240.0 nih.gov
Albendazole Sulfoxide-d5 (ABZSO-d5)287.1241.1 nih.gov
Albendazole Sulfone (ABZSO₂)298.2159.1 researchgate.netplos.org
Albendazole Amino Sulfone (ABZ-NH₂SO₂)240.2133.1 plos.org

This table shows the characteristic MS/MS transitions for albendazole metabolites and a related deuterated standard, providing a basis for analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isotopic Purity

While MS provides unparalleled sensitivity for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of molecules and for assessing isotopic purity and the specific position of labels.

Deuterium (²H) NMR spectroscopy is a powerful, non-destructive technique used to directly observe the deuterium nuclei in an isotopically labeled molecule. nih.gov The use of ²H NMR is particularly advantageous in metabolic studies involving deuterated compounds. nih.gov By administering a deuterated compound like this compound, its metabolic fate can be traced by acquiring ²H NMR spectra of biofluids such as urine. nih.gov The deuterium signal provides a clear window into the metabolism of the labeled compound, free from the overwhelming background signals present in proton (¹H) NMR.

This technique is highly effective for confirming the presence of the deuterated metabolites and can provide information on the chemical environment surrounding the deuterium atoms. nih.govrsc.org Furthermore, ²H NMR can be used to confirm the position of the deuterium labels within the molecule, resolving any potential positional isomerism that could occur during synthesis. The chemical shift and coupling patterns in the ²H spectrum provide definitive structural information.

For a complete and unambiguous structural elucidation of this compound, advanced NMR pulse sequences are employed. These multidimensional techniques help to resolve complex spectra and establish connectivity between different atoms in the molecule.

Two-dimensional (2D) NMR experiments are particularly useful. For instance:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to confirm the carbon framework of the molecule and, by inference, the location of the deuterium atoms (as deuterated carbons would show altered or absent correlations in a standard HSQC).

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds, helping to piece together the molecular structure by establishing long-range connectivities.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, identifying which protons are adjacent to each other in the spin system.

Chromatographic Separation Techniques

Chromatographic techniques are central to the isolation and quantification of albendazole metabolites from complex biological matrices. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC), coupled with mass spectrometry (MS/MS), are the most prevalent techniques for the analysis of albendazole metabolites, including Amino Albendazole Sulfone. researchgate.netplos.org Method development focuses on optimizing chromatographic conditions to achieve efficient separation, good peak shape, and short analysis times.

Optimization typically involves the careful selection of a stationary phase (column), mobile phase composition, and flow rate. Reversed-phase columns, such as C18, are frequently employed for the separation of these moderately polar compounds. mdpi.commdpi.comnih.gov For instance, a UPLC-MS/MS method for grass carp (B13450389) meat analysis utilized alkaline ethyl acetate extraction followed by cleanup and separation, achieving a rapid analysis time of under 4 minutes. researchgate.net Another study used an Acquity UPLC® BEH C18 column with a gradient elution of 0.05% formic acid in water and methanol to separate albendazole sulfone and other metabolites. mdpi.com

Validation of these methods is performed according to international guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, limit of quantification (LOQ), and robustness. mdpi.com An HPLC method with PDA detection for cattle plasma was validated over a concentration range of 0.025 to 2.0 µg/mL for albendazole and its sulfoxide and sulfone metabolites, demonstrating satisfactory precision (CV ≤ 15.1%) and accuracy (deviations ≤ 117.7% at the LLOQ). mdpi.com

Table 1: Exemplary HPLC/UPLC-MS/MS Method Parameters for Albendazole Metabolite Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Acquity UPLC® BEH C18 (100 × 2.1 mm, 1.7 µm) mdpi.com XBridge® C18 (250 x 4.6 mm, 5 µm) mdpi.com Hypurity C18 (50 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: 0.05% Formic Acid in WaterB: 0.05% Formic Acid in Methanol (Gradient) mdpi.com A: AcetonitrileB: 0.025 M Ammonium Acetate, pH 6.6 (Gradient) mdpi.com Acetonitrile: 2.0 mM Ammonium Acetate, pH 5.0 (80:20, v/v) nih.gov
Flow Rate 0.2 mL/min mdpi.com 1.2 mL/min mdpi.com Not Specified
Detection Tandem Mass Spectrometry (MS/MS) mdpi.com Photodiode Array (PDA) at 292 nm mdpi.com Tandem Mass Spectrometry (MS/MS) nih.gov

| Internal Standard | Albendazole-d3 mdpi.com | Oxfendazole researchgate.net | Albendazole-d3, Albendazole sulfoxide-d5 nih.gov |

This table provides examples of chromatographic conditions from different validated methods. The use of a deuterated internal standard like this compound would be consistent with these methodologies, particularly for MS/MS detection.

While Amino Albendazole Sulfone is achiral, a principal active metabolite, Albendazole Sulfoxide (ABZ-SO), possesses a stereogenic center at the sulfur atom and exists as two enantiomers, (+)-(R)- and (–)-(S)-ABZ-SO. daneshyari.com The biotransformation of albendazole is enantioselective and species-dependent, making the separation and quantification of individual enantiomers crucial for pharmacokinetic and pharmacodynamic studies. daneshyari.comnih.gov

Chiral chromatography is the definitive method for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are highly effective. For example, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase has been used for the enantioselective analysis of ABZ-SO in bovine plasma. nih.gov Another approach employed a CSP derived from (S)-N-(3,5-dinitrobenzoyl)tyrosine to achieve direct enantiomeric resolution. capes.gov.br The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) with an alcohol modifier (e.g., ethanol), is critical for optimizing the separation (resolution, Rs) between the enantiomers. capes.gov.br

Table 2: Research Findings in Chiral Separation of Albendazole Sulfoxide

Chiral Stationary Phase (CSP) Mobile Phase Key Finding Reference
Amylose tris(3,5-dimethylphenylcarbamate) Phosphate buffer (10 mmol L⁻¹; pH 7.5):Acetonitrile (60:40, v/v) Successful simultaneous determination of ABZ-SO enantiomers and other achiral metabolites in bovine plasma. nih.gov nih.gov
(S)-N-(3,5-dinitrobenzoyl)tyrosine-based Hexane-ethanol Preferred for biological samples as it prevents co-elution with the albendazole sulfone metabolite. capes.gov.br capes.gov.br

Development and Validation of Bioanalytical Assays (in vitro and preclinical matrices)

The development of robust bioanalytical assays is fundamental for quantifying Amino Albendazole Sulfone and other metabolites in biological matrices such as plasma, tissue, and hemolymph. plos.orgnih.govtandfonline.com These assays, typically based on LC-MS/MS, must be rigorously validated to ensure they are reliable for pharmacokinetic studies and residue monitoring.

Validation involves assessing selectivity, linearity, accuracy, precision (intra- and inter-day), recovery, and stability under various storage and handling conditions. mdpi.comubbcluj.ro For example, a UFLC-MS/MS method to detect albendazole metabolites in silkworm hemolymph reported limits of quantitation (LOQs) ranging from 0.76 ng/mL to 16.67 ng/mL for different metabolites. plos.org In another study, an LC-MS/MS method for human plasma was linear over the range of 3.00–600 ng/mL for albendazole sulfoxide, with recoveries between 86% and 99%. nih.gov The use of a deuterated internal standard like this compound is critical in these assays to compensate for matrix effects and ensure high accuracy and precision. nih.gov

Table 3: Summary of Bioanalytical Method Validation Parameters for Albendazole Metabolites

Parameter Matrix Method Range Accuracy (% Bias) Precision (% RSD) Reference
Linearity Human Plasma LC-MS/MS 3.00–600 ng/mL (for ABZSO) Not Reported r² ≥ 0.9976 nih.gov
Accuracy & Precision Human Plasma LC-MS/MS 5-250 ng/mL <12.7% <12.9% ubbcluj.ro
Accuracy & Precision Plasma & Dried Blood Spots LC-MS/MS Quality Control Levels 0.8–15% 0.6–14.9% mdpi.com
Recovery Silkworm Hemolymph UFLC-MS/MS Quality Control Levels Not Reported Recoveries: 96.85%–105.6% (for ABZSO₂) plos.org

| Limit of Detection | Animal Tissues | ic-ELISA | Not Applicable | Not Applicable | 11.0 to 20.8 µg/kg (for ABZSO₂NH₂) | tandfonline.com |

This table synthesizes validation data from various studies on albendazole metabolites. ABZSO = Albendazole Sulfoxide; ABZSO₂ = Albendazole Sulfone; ABZSO₂NH₂ = Amino Albendazole Sulfone; RSD = Relative Standard Deviation; r² = coefficient of determination.

Metabolic Research and Biochemical Transformation Studies

In Vitro Metabolic Pathway Elucidation

In vitro studies are fundamental to understanding the metabolic pathways of xenobiotics by isolating specific enzymes and cellular components.

Hepatic Microsomal and Cytosolic Metabolism Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, and the cytosol are the primary sites for drug metabolism in the liver. Studies using these fractions have been instrumental in elucidating the biotransformation of albendazole (B1665689).

The metabolism of albendazole is extensive and primarily occurs in the liver. researchgate.net The initial and rapid oxidation of albendazole to albendazole sulfoxide (B87167) is a key step. nih.gov This active metabolite is subsequently oxidized to the inactive albendazole sulfone. researchgate.netnih.gov Research on human liver microsomes has shown that both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMO) contribute to the initial sulfoxidation of albendazole. nih.govnih.gov However, the subsequent conversion of albendazole sulfoxide to albendazole sulfone is primarily mediated by CYP enzymes. nih.gov

In rat liver microsomes, the transformation of albendazole sulfoxide to albendazole sulfone has been shown to be an inducible process. nih.gov Studies have also demonstrated that in bovine liver microsomes, certain plant-derived compounds can enhance the metabolism of albendazole, leading to increased formation of both albendazole sulfoxide and albendazole sulfone. nih.gov

The use of deuterated analogs like Amino Albendazole-d5 Sulfone in such studies allows for precise quantification and identification of metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing them from endogenous compounds.

Enzymatic Biotransformation Mechanisms (e.g., Sulfoxidation to Sulfone)

The transformation of the sulfoxide metabolite to the sulfone is a critical step in the detoxification pathway of albendazole. This reaction, known as sulfoxidation, is an oxidative process.

The biotransformation of albendazole sulfoxide to albendazole sulfone is catalyzed by the cytochrome P450 enzyme system. nih.govnih.gov Studies in rats have indicated that this process can be induced by repeated administration of albendazole, suggesting an auto-induction mechanism. nih.gov This induction leads to a higher rate of conversion of the active sulfoxide metabolite to the inactive sulfone form. nih.govinchem.org

The enzymatic kinetics of this transformation have been described as biphasic in rat liver microsomes, suggesting the involvement of at least two different enzyme systems with varying affinities and capacities for the substrate. nih.gov One of these systems is a high-affinity, low-capacity enzyme that is inducible by various compounds. nih.gov

Role of Specific Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) Isoforms

Identifying the specific enzyme isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response.

The initial sulfoxidation of albendazole to albendazole sulfoxide involves both FMO and CYP isoforms. nih.govnih.gov In human liver microsomes, FMO is estimated to contribute about 30% to this conversion, while CYP enzymes are responsible for the remaining 70%. nih.govenzyme-database.org Specifically, CYP3A4 has been identified as a major contributor to albendazole sulfoxidation. nih.govscielo.brscielo.br Other isoforms like CYP1A2 may also play a role. scielo.brscielo.br More recent research has also implicated CYP2J2 as a significant enzyme in the formation of albendazole sulfoxide. asm.org

The subsequent oxidation of albendazole sulfoxide to albendazole sulfone is primarily catalyzed by the CYP system. nih.gov While the specific isoforms responsible for this step in humans are not as definitively characterized as those for the initial sulfoxidation, studies in rats have strongly implicated the involvement of CYP1A family enzymes (referred to as cytochrome P-450c in older literature) in the formation of albendazole sulfone. nih.gov Research also suggests the potential involvement of CYP1A2 in the metabolism of albendazole sulfoxide to the sulfone in humans. scielo.br

In Vivo Metabolic Fate Research (Non-Human Preclinical Models)

In vivo studies in animal models provide a more complete picture of a drug's metabolic fate, encompassing absorption, distribution, metabolism, and excretion (ADME) in a whole biological system.

Comparative Metabolism Across Animal Species (e.g., rats, mice, sheep)

The metabolism of albendazole has been studied in various animal species, revealing both similarities and differences in its metabolic pathways.

The fundamental metabolic pathway of albendazole, involving oxidation to the sulfoxide and then to the sulfone, is consistent across species including rats, mice, sheep, and cattle. researchgate.netinchem.orgnih.govepa.gov In all these species, oral administration of albendazole results in very low plasma levels of the parent drug due to rapid first-pass metabolism in the liver. inchem.org The primary metabolites found in plasma are albendazole sulfoxide and albendazole sulfone. inchem.org

However, there can be quantitative differences in the metabolic profiles between species. For instance, studies have shown that repeated dosing of albendazole in rats leads to an induction of hepatic enzymes that enhance the conversion of the sulfoxide to the sulfone. nih.govinchem.org In sheep and cattle, the 2-amino-sulfone derivative has been identified as a major residue in the liver. inchem.org The bioavailability of the active sulfoxide metabolite and its elimination half-life have been shown to be markedly longer in sheep compared to cattle, which may be attributed to differences in liver biotransformation capacity. moswrat.com

Comparative Metabolism of Albendazole in Different Species
SpeciesPrimary Metabolic PathwayKey MetabolitesNoteworthy Findings
RatsSulfoxidation to sulfoxide, then to sulfoneAlbendazole sulfoxide, Albendazole sulfoneEnzyme induction with repeated dosing enhances sulfone formation. nih.govinchem.org
MiceSimilar to ratsAlbendazole sulfoxide, Albendazole sulfoneDegradation pathways are similar to other species. inchem.org
SheepSimilar to ratsAlbendazole sulfoxide, Albendazole sulfone, 2-amino-sulfoneHigher bioavailability and longer half-life of sulfoxide compared to cattle. moswrat.com 2-amino-sulfone is a major liver residue. inchem.org
CattleSimilar to ratsAlbendazole sulfoxide, Albendazole sulfone, 2-amino-sulfoneLower bioavailability and shorter half-life of sulfoxide compared to sheep. moswrat.com 2-amino-sulfone is a major liver residue. inchem.org

Excretion and Distribution Patterns of Deuterated Metabolites in Non-Human Biological Systems

The use of isotopically labeled compounds, such as those containing deuterium (B1214612), is invaluable for studying the excretion and distribution of metabolites.

Following oral administration of 14C-labeled albendazole to mice, approximately 20.5% of the administered radioactivity was recovered in the urine over 72 hours. inchem.org The major components in the urine were the sulfoxide and other downstream metabolites. inchem.org In rats, daily dosing resulted in higher plasma levels of the sulfone compared to the sulfoxide. inchem.org

Identification of Novel Metabolic Products and Adducts through Isotopic Tracing

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracking and identification of metabolic products. This compound, as a deuterated standard, serves as an invaluable tool in such investigations. Isotopic tracing studies utilize the mass difference imparted by the five deuterium atoms (-d5) to distinguish the compound and its subsequent metabolites from their naturally occurring, non-labeled (d0) counterparts within a complex biological matrix.

When this compound is introduced into an in vitro or in vivo system, its metabolic fate can be monitored using mass spectrometry. Any molecule derived from the deuterated parent compound will carry the deuterium label, resulting in a characteristic mass shift. This allows for the unambiguous identification of novel or unexpected metabolic products, even at very low concentrations, by filtering out the background noise from endogenous molecules.

This technique is particularly powerful for identifying metabolic adducts, which are formed when a reactive metabolite covalently binds to a macromolecule such as a protein or DNA. By using the isotopically labeled parent compound, researchers can confidently identify adducts by searching for the specific mass signature of the deuterated metabolite attached to a larger molecule. For instance, studies on the related compound albendazole 2-amino sulfone have noted the possible formation of anion adducts, such as [M+Cl]-, during analysis iaea.org. The use of a d5-labeled version would definitively confirm that the detected adduct originates from the administered compound. The stability of the isotope label ensures that it is retained throughout the metabolic transformation process, providing a clear and traceable lineage from the parent compound to its final metabolic products and adducts.

Table 1: Conceptual Application of Isotopic Tracing with this compound

Analyte TypeExpected Observation with d5-LabelingResearch Benefit
Parent Compound Detection of a mass peak 5 Daltons higher than the non-labeled standard.Serves as a perfect internal standard for quantifying the non-labeled drug, correcting for variations in sample preparation and instrument response iaea.org.
Known Metabolites Detection of known metabolites (e.g., further hydroxylated forms) with a corresponding +5 Dalton mass shift.Accurate quantification and confirmation of metabolic pathways without interference from endogenous compounds.
Novel Metabolites Identification of previously unknown mass peaks that exhibit the +5 Dalton shift relative to potential structures.Discovery of new biotransformation pathways.
Covalent Adducts Detection of macromolecules (e.g., proteins) with a mass increase corresponding to the d5-labeled metabolite fragment.Elucidation of mechanisms of bioactivation and potential toxicity by identifying molecular targets.

Kinetic Characterization of Metabolic Enzymes involved in Sulfone Formation

The biotransformation of albendazole to its primary metabolites, albendazole sulfoxide and subsequently albendazole sulfone, is catalyzed by specific enzyme systems. The formation of albendazole sulfone is the second oxidative step in this pathway. Understanding the kinetics of the enzymes involved is crucial for predicting the metabolic fate of the parent compound.

The initial oxidation of albendazole to albendazole sulfoxide is a critical step preceding sulfone formation. This reaction is primarily mediated by flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 (CYP) isoforms, particularly CYP3A4 scielo.br. Kinetic studies using human liver microsomes have characterized the enzymatic activity for this conversion. For the oxidation reaction of albendazole to albendazole sulfoxide catalyzed by CYP3A4, the Michaelis-Menten constant (Kₘ) was determined to be 25.6 µmol L⁻¹ and the maximum reaction velocity (Vₘₐₓ) was 121.0 µmol L⁻¹ researchgate.net.

While the sulfoxidation to albendazole sulfoxide is well-characterized, the subsequent oxidation to the inactive albendazole sulfone is also understood to be carried out by CYP isoforms scielo.brprimescholars.com. Studies in rats have suggested the involvement of CYP1A in the conversion of albendazole sulfoxide to albendazole sulfone scielo.br.

Table 2: Enzyme Kinetic Parameters for Albendazole Metabolism

This table presents kinetic data for key enzymatic reactions in the metabolism of albendazole. Note that sulfone formation is a subsequent step to the initial sulfoxidation.

Enzyme/SystemMetabolite FormedKₘ (μM)Vₘₐₓ (rate)¹Intrinsic Clearance (CLᵢₙₜ)²Reference
CYP3A4 (HLM) Albendazole Sulfoxide25.6121.0 (µmol L⁻¹)4.73 (µL/min/mg) researchgate.net
rCYP2J2 Hydroxyalbendazole12.54.2 (pmol/min/pmol P450)0.34 (μl/min/pmol P450) washington.edunih.gov
rCYP2C19 Hydroxyalbendazole196.48.2 (pmol/min/pmol P450)0.042 (μl/min/pmol P450) washington.edunih.gov
rCYP2E1 Hydroxyalbendazole118.210.4 (pmol/min/pmol P450)0.088 (μl/min/pmol P450) washington.edu

¹ Units for Vₘₐₓ vary by study as noted. ² Intrinsic clearance (CLᵢₙₜ) is calculated as Vₘₐₓ/Kₘ.

Pharmacokinetic Modeling and Disposition Research Mechanistic Focus

Absorption and Distribution Mechanisms in Model Systems

The journey of albendazole (B1665689) metabolites begins with the absorption of the parent compound, albendazole, which is characterized by low solubility and is absorbed along the gastrointestinal tract. Its absorption is a limiting factor for the bioavailability of its metabolites.

Once albendazole is absorbed, it undergoes rapid and extensive first-pass metabolism, primarily to albendazole sulfoxide (B87167), the main active metabolite, and subsequently to the inactive albendazole sulfone. The distribution of these metabolites is wide. Studies in non-human models, such as the Yellow River carp (B13450389), have shown that albendazole and its sulfoxide metabolite distribute extensively into various tissues including the liver, kidney, gills, intestine, and muscle. The liver and kidney are identified as the primary metabolic organs.

In vitro models provide further detail on the mechanisms of distribution. Research on Echinococcus granulosus cysts demonstrated that albendazole sulfoxide penetrates the cyst membrane via simple diffusion. Cell-based models, such as Caco-2 monolayer and intestinal perfusion models, are also employed to study the transmembrane transport mechanisms of albendazole and its derivatives. These studies indicate that transport can involve both passive diffusion and active transport processes. For instance, the use of P-glycoprotein (P-gp) inhibitors can affect the transport of albendazole, suggesting it is a substrate for efflux proteins, which can impact its ultimate bioavailability and the subsequent concentration of its metabolites.

Elimination Kinetics and Pathways (in vitro and non-human in vivo)

The elimination of albendazole metabolites is primarily through metabolic conversion and subsequent excretion. The half-life of albendazole sulfoxide is approximately 7 to 8 hours, while the parent compound has a much shorter half-life of about 1.5 hours.

In vitro Studies:

Liver Microsomes: Studies using liver microsomal fractions from rats have been instrumental in elucidating the metabolic pathways. These models show that albendazole is oxidized to albendazole sulfoxide and further to albendazole sulfone. Such studies can also reveal how factors like nutritional status (e.g., protein restriction) can influence the rate and pattern of metabolism, affecting the production of sulfoxide enantiomers.

Gastrointestinal Fluids: Research using ruminal and intestinal fluids from sheep and cattle has shown that albendazole and albendazole sulfoxide are extensively metabolized under anaerobic conditions, while albendazole sulfone remains largely unchanged. Interestingly, these fluids can also reduce albendazole sulfoxide back to albendazole, indicating a complex metabolic interplay within the gastrointestinal tract.

Non-human in vivo Studies:

Tissue Distribution and Elimination: In Yellow River carp, high concentrations of albendazole in the liver and kidney suggest these are the main organs of metabolism. Elevated levels of the sulfoxide metabolite in bile indicate that biliary excretion is a major pathway for its elimination. The elimination half-life of albendazole was found to be longest in muscle tissue, followed by the liver and gills.

Time-Dependent Kinetics: Studies in human volunteers have shown that with multiple daily doses of albendazole, the pharmacokinetics of its metabolites, albendazole sulfoxide and albendazole sulfone, are time-dependent. Specifically, after 15 days of administration, the area under the curve (AUC) and half-life of the sulfoxide metabolite were significantly reduced, while its clearance was increased. This suggests that albendazole can induce its own metabolism, likely through the induction of enzymes involved in the conversion of the sulfoxide metabolite to other products.

Compartmental and Non-Compartmental Pharmacokinetic Modeling Approaches

To quantify and understand the complex pharmacokinetics of albendazole and its metabolites, researchers employ both compartmental and non-compartmental modeling techniques.

Compartmental Modeling: This approach views the body as a series of interconnected compartments (e.g., gut, liver, plasma) and uses differential equations to describe the movement of the drug between them. A common model for albendazole simulates its absorption from the gut, extensive first-pass metabolism in the liver to albendazole sulfoxide, and the subsequent distribution and elimination of the metabolite from the plasma. This type of modeling is useful for simulating concentration-time profiles and inferring key parameters like bioavailability and half-life under various conditions.

Non-Compartmental Analysis (NCA): NCA is a model-independent method that uses algebraic equations to estimate key pharmacokinetic parameters directly from the observed concentration-time data. This approach is widely used for its simplicity and the consistency of its results. Key parameters calculated via NCA for albendazole metabolites include:

Cmax (Maximum Concentration): The peak concentration observed in plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total drug exposure over time.

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

Applications of Isotopic Labeling in Research

Use as Internal Standards in Bioanalytical Quantification for Enhanced Accuracy

In the quantitative analysis of drugs and their metabolites in biological matrices such as plasma or blood, accuracy and precision are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and highly sensitive analytical technique used for this purpose. nih.gov However, the accuracy of LC-MS/MS can be compromised by several factors, including variability during sample preparation (e.g., extraction from plasma) and matrix effects, where other components in the sample can either suppress or enhance the ionization of the target analyte, leading to erroneous results. crimsonpublishers.com

To correct for these potential errors, an internal standard (IS) is added in a known quantity to every sample before processing. The ideal internal standard behaves identically to the analyte of interest during extraction and ionization but is distinguishable by the mass spectrometer. musechem.com Stable isotope-labeled (SIL) compounds, such as Amino Albendazole-d5 Sulfone, are considered the "gold standard" for use as internal standards. nih.govnih.gov

Because this compound is chemically identical to its unlabeled counterpart (the analyte), it experiences the same losses during sample preparation and the same degree of matrix effects in the ion source of the mass spectrometer. nih.gov However, due to the five deuterium (B1214612) atoms, it has a higher mass. The mass spectrometer can differentiate between the labeled standard and the unlabeled analyte based on this mass difference. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process are effectively canceled out, leading to highly accurate and reliable quantification. musechem.com

For instance, in studies quantifying Albendazole (B1665689) and its primary metabolites, Albendazole Sulfoxide (B87167) and Albendazole Sulfone, in human plasma, deuterated internal standards are crucial. nih.gov The use of compounds like Albendazole-d3 and Albendazole Sulfoxide-d5 has been shown to ensure the reliability of bioequivalence studies and pharmacokinetic evaluations. nih.gov The table below illustrates typical mass spectrometry parameters used in such an analysis, highlighting the mass difference that allows for differentiation between the analyte and a deuterated standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role in Assay
Albendazole Sulfone298.2159.1Analyte
This compound (Hypothetical IS)303.2164.1Internal Standard
Albendazole266.1234.4Analyte
Albendazole-d3269.1234.4Internal Standard

This table presents hypothetical and literature-based examples of mass transitions for Albendazole metabolites and their corresponding stable isotope-labeled internal standards. nih.govplos.org

Metabolic Tracing and Flux Analysis Studies

Understanding how a drug is metabolized and how it influences metabolic pathways is fundamental to drug development. musechem.com Stable isotope labeling is a key tool for these investigations. metsol.com When a deuterated compound like this compound is introduced into a biological system (e.g., cell culture or a preclinical model), its fate can be traced. researchgate.netnih.gov

Metabolic tracing using stable isotopes allows researchers to follow the journey of the labeled molecule as it is processed by enzymes. nih.govnih.gov By using mass spectrometry to detect the presence of the deuterium label in downstream metabolites, scientists can map out metabolic pathways and identify previously unknown metabolites. musechem.com

This technique is central to Metabolic Flux Analysis (MFA), a sophisticated method used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.comresearchgate.net In a typical MFA experiment, cells are fed a nutrient, such as glucose or an amino acid, that is labeled with a stable isotope (e.g., ¹³C or ²H). youtube.com As the cells metabolize the labeled nutrient, the isotope gets incorporated into various intracellular metabolites. By measuring the isotopic enrichment patterns in these metabolites, researchers can computationally deduce the activity of different pathways. researchgate.netmdpi.com While direct studies using this compound for MFA are not prominently published, the principles of using deuterated tracers are well-established for mapping metabolic transformations and understanding how cellular metabolism adapts under different conditions. researchgate.net

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects

The replacement of a hydrogen atom with its heavier isotope, deuterium, can influence the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). libretexts.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. princeton.edulibretexts.org Consequently, if the breaking of this bond is the rate-limiting step of a reaction, the reaction will proceed more slowly with the deuterated compound compared to the non-deuterated one. libretexts.orgnih.gov

Medicinal chemists and enzymologists exploit the KIE to probe reaction mechanisms. icm.edu.pl By comparing the rate of metabolism of a drug versus its deuterated analog, they can determine whether the cleavage of a specific C-H bond is a critical, rate-determining step in its metabolic transformation. nih.gov A significant KIE (typically a rate ratio, kH/kD, greater than 2) provides strong evidence that the C-H bond at the labeled position is broken during the slowest step of the metabolic process. libretexts.orglibretexts.org This information is invaluable for understanding how metabolic enzymes, such as cytochrome P450s, interact with and modify drug molecules. nih.gov While specific KIE studies on this compound are not widely documented, the principle is broadly applied in drug metabolism research to understand enzymatic mechanisms. icm.edu.pl

Absolute Bioavailability Determination in Preclinical Models

Absolute bioavailability is a critical pharmacokinetic parameter that defines the fraction of an administered drug dose that reaches the systemic circulation unchanged. nih.gov The "gold standard" method for determining this involves comparing the plasma concentration of the drug after oral administration to that after intravenous (IV) administration, as IV administration ensures 100% bioavailability. nih.gov

Traditionally, this required two separate studies in the same subjects with a washout period in between. However, the use of stable isotope-labeled drugs allows for a more elegant and accurate approach. nih.govnih.gov In this design, a therapeutic oral dose of the unlabeled drug is administered simultaneously with an IV "microdose" of the stable isotope-labeled version of the drug (e.g., a deuterated analog). nih.gov

Because the labeled and unlabeled drugs are administered at the same time, intra-subject variability over time is eliminated. nih.gov LC-MS/MS is used to simultaneously measure the concentrations of both the unlabeled (from the oral dose) and labeled (from the IV dose) drug in plasma samples collected over time. nih.gov The absolute bioavailability (F) is then calculated by comparing the Area Under the Curve (AUC) for the oral dose to the AUC for the IV dose, corrected for the dose difference. mdpi.com This method, while requiring the synthesis of a labeled version of the drug, provides a precise determination of bioavailability and is a powerful tool in preclinical drug development. mdpi.com

ParameterOral Administration (Unlabeled Drug)IV Administration (Labeled Drug)Calculation
DoseDose_oralDose_iv-
AUC (Area Under the Curve)AUC_oralAUC_iv-
Absolute Bioavailability (F%)(AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100Result

This table illustrates the formula used to calculate absolute bioavailability in a stable isotope-labeled co-administration study.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the benzimidazole (B57391) class of compounds, including Amino Albendazole (B1665689) Sulfone, a primary biological target is β-tubulin. wisdomlib.orgsemanticscholar.org The binding of these compounds to β-tubulin disrupts the polymerization of microtubules in parasitic cells, leading to their death. semanticscholar.org

Docking studies simulate the interaction between Amino Albendazole Sulfone and the binding pocket of β-tubulin, typically the colchicine-binding domain. semanticscholar.org These simulations calculate a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. A lower binding energy score generally indicates a more stable and favorable interaction. semanticscholar.orgnih.gov Beyond anthelmintic targets, docking has been used to explore the potential of benzimidazoles as anticancer agents by targeting proteins like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govacs.org

The analysis of the docked pose reveals key molecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein, crucial for specificity and affinity.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein residues, contributing significantly to the stability of the complex.

Electrostatic Interactions: Involve charged or polar groups, guiding the ligand into the binding site.

Studies on related benzimidazoles have identified specific amino acid residues within the target's active site that are critical for binding. wisdomlib.orgnih.gov For Amino Albendazole Sulfone, it is predicted that the benzimidazole core and the sulfone group would play pivotal roles in forming these interactions.

Computational ParameterDescriptionSignificance for Amino Albendazole Sulfone
Binding Affinity (Score) A numerical value (e.g., in kcal/mol) that estimates the binding strength between the ligand and the protein.Predicts the potential efficacy of the compound as an inhibitor of the target protein (e.g., β-tubulin).
Ligand Pose/Orientation The predicted three-dimensional arrangement of the ligand within the protein's binding site.Determines which functional groups on the molecule are positioned to interact with key amino acid residues.
Hydrogen Bond Interactions Identification of specific donor-acceptor pairs between the ligand and protein residues.Highlights critical interactions that anchor the molecule in the active site and contribute to binding specificity.
Interacting Residues A list of amino acids in the protein's active site that are in close contact with the ligand.Provides a map of the binding site, guiding future drug design and modification efforts to enhance potency. wisdomlib.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov These methods provide a detailed understanding of the electron distribution, which governs the molecule's reactivity, stability, and interaction potential. nih.gov For Amino Albendazole Sulfone, these calculations can elucidate fundamental properties that influence its biological activity.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which are critical for predicting non-covalent interactions with biological targets. researchgate.net

Atomic Charges: Calculations such as Natural Bond Orbital (NBO) or Mulliken population analysis assign partial charges to each atom in the molecule. This information helps in understanding intramolecular charge transfer and identifying atoms that are likely to participate in polar interactions. citedrive.com

Quantum Chemical DescriptorDescriptionRelevance to Amino Albendazole Sulfone
HOMO Energy Energy of the Highest Occupied Molecular Orbital; represents the ability to donate an electron.Indicates regions of the molecule susceptible to oxidation or electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron.Indicates regions of the molecule susceptible to reduction or nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of molecular stability and chemical reactivity. A smaller gap implies higher reactivity.
MEP Map A 3D map of the electron density, showing regions of negative (red) and positive (blue) electrostatic potential.Predicts sites for hydrogen bonding, electrophilic, and nucleophilic interactions, crucial for ligand-protein binding. researchgate.net
NBO/Mulliken Charges Calculated partial charge on each atom within the molecule.Helps quantify the polarity of bonds and the likelihood of atoms participating in electrostatic interactions. citedrive.com

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. semanticscholar.org An MD simulation of the Amino Albendazole Sulfone-protein complex can confirm the stability of the docked pose and provide insights into the conformational changes that may occur upon binding. nih.gov

During an MD simulation, which can span from nanoseconds to microseconds, several parameters are analyzed:

Root Mean Square Deviation (RMSD): This is calculated for the backbone atoms of the protein and the heavy atoms of the ligand relative to their initial positions. A stable, plateauing RMSD value over time suggests that the complex has reached equilibrium and the binding is stable. semanticscholar.orgnih.gov

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high flexibility, while low values suggest stable and constrained regions. semanticscholar.org

MD simulations are computationally intensive but provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the ligand, as well as the presence of solvent molecules. nih.govtandfonline.com

MD Simulation ParameterDescriptionSignificance for Amino Albendazole Sulfone-Protein Complex
RMSD Measures the average deviation of atomic positions from a reference structure over time.Assesses the structural stability of the ligand within the binding pocket. A low and stable RMSD indicates a stable binding mode. nih.gov
RMSF Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible and rigid regions of the protein and ligand, providing insight into conformational dynamics upon binding. semanticscholar.org
Interaction Energy The calculated energy of interaction (e.g., van der Waals, electrostatic) between the ligand and protein over the simulation time.Provides a dynamic measure of the binding affinity and identifies which energy components are most dominant.
Conformational Analysis Analysis of the different shapes (conformations) the ligand and protein adopt during the simulation.Reveals the most stable conformations and potential alternative binding modes not captured by static docking.

Prediction of Metabolic Sites and Reactivity

Computational methods are increasingly used to predict the metabolic fate of drug candidates, a process known as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. researchgate.netnih.gov For Amino Albendazole Sulfone, these tools can help predict its further metabolic pathways and potential reactivity.

The prediction of metabolic sites often relies on quantum chemical calculations. researchgate.net Regions of a molecule that are most susceptible to metabolism by enzymes like Cytochrome P450 (CYP) are often those with high electron density or specific steric accessibility. researchgate.net The MEP maps and HOMO orbitals calculated via DFT can highlight these reactive sites. For instance, electron-rich areas are prime candidates for oxidative metabolism.

Physiologically based pharmacokinetic (PBPK) modeling is another advanced in silico technique that simulates the absorption, distribution, metabolism, and excretion of a drug and its metabolites in the body. nih.govresearchgate.net By integrating physicochemical data with physiological information, PBPK models can predict the concentration-time profiles of compounds like Amino Albendazole Sulfone in various tissues, offering a comprehensive view of its pharmacokinetic behavior. researchgate.net

Computational MethodApplicationInformation Provided for Amino Albendazole Sulfone
HOMO/LUMO Analysis (DFT) Reactivity PredictionIdentifies regions of the molecule most likely to participate in chemical reactions, including metabolic transformations.
MEP Mapping (DFT) Metabolic Site PredictionHighlights electron-rich areas that are potential targets for oxidative metabolism by enzymes. researchgate.net
CYP Metabolism Prediction Models Site of Metabolism (SOM) PredictionUses algorithms based on known CYP substrates to predict which specific atoms in the molecule are most likely to be metabolized. researchgate.net
PBPK Modeling Pharmacokinetic SimulationPredicts the concentration of the compound over time in different body compartments, simulating its overall metabolic fate. nih.gov

Future Research Directions and Advanced Methodological Development

Integration of Omics Technologies in Metabolic Research

The application of "omics" technologies, including metabolomics, proteomics, and transcriptomics, stands to revolutionize the study of Amino Albendazole-d5 Sulfone metabolism. nih.gov By providing a holistic view of the molecular changes within an organism in response to this compound, researchers can move beyond traditional pharmacokinetic studies.

Metabolomics: High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to generate comprehensive metabolic profiles. These profiles will help in identifying and quantifying a wide array of downstream metabolites of this compound, offering a detailed map of its metabolic network. Isotope-labeled metabolomics, using the deuterium (B1214612) tag as a tracer, will be instrumental in elucidating the flux through various metabolic pathways.

Proteomics and Transcriptomics: These technologies will allow for the identification of specific enzymes and transport proteins involved in the biotransformation and disposition of this compound. For instance, proteomics can identify the cytochrome P450 (CYP) isoforms and other enzymes responsible for the sulfonation and amination steps leading to the formation of this metabolite. Transcriptomics, on the other hand, can reveal changes in gene expression of these enzymes and transporters upon exposure to the parent drug, albendazole (B1665689).

Key Research Objectives for Omics Integration:

TechnologyResearch ObjectiveExpected Outcome
Metabolomics To identify and quantify all metabolites downstream of this compound.A comprehensive map of the metabolic fate of the compound.
Proteomics To identify the specific enzymes (e.g., CYPs, FMOs) and transporters involved in its metabolism and disposition.Understanding the key proteins responsible for the biotransformation of this compound.
Transcriptomics To analyze changes in gene expression of metabolizing enzymes and transporters.Insight into the regulatory mechanisms governing the metabolism of the compound.

Development of Novel Analytical Platforms for Deuterated Metabolites

The presence of the deuterium label in this compound necessitates the development and refinement of specialized analytical platforms for its accurate detection and quantification.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for this purpose. upce.cz The mass shift introduced by the deuterium atoms allows for clear differentiation of the labeled metabolite from its endogenous, non-labeled counterparts. Future developments will likely focus on enhancing the sensitivity and specificity of these methods to detect even trace amounts of the metabolite and its subsequent biotransformation products in complex biological matrices.

Deuterium-Specific Imaging: Techniques such as Deuterium Metabolic Imaging (DMI) are emerging as non-invasive methods to visualize the spatial and temporal distribution of deuterated compounds in vivo. isotope.comnih.gov This could provide unprecedented insights into the tissue-specific accumulation and metabolism of this compound.

Exploration of Unconventional Biotransformation Pathways

While the primary metabolic pathways of albendazole, involving S-oxidation and hydrolysis, are relatively well-understood, the use of a deuterated tracer like this compound may help uncover previously uncharacterized or minor metabolic routes. upce.czresearchgate.net The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can sometimes alter the rate of metabolism, potentially shunting the compound through alternative, less conventional pathways.

Future research should focus on identifying these unconventional metabolites through sensitive analytical techniques and elucidating the enzymatic processes responsible for their formation. This could include investigations into conjugation reactions (e.g., glucuronidation, sulfation) that may occur on the amino group or other parts of the molecule.

Contribution to Fundamental Understanding of Benzimidazole (B57391) Metabolism Chemistry

The study of this compound can significantly contribute to the broader understanding of the metabolism of benzimidazole-class compounds. nih.gov Benzimidazoles are a critical class of anthelmintics, and a detailed understanding of their metabolic fate is crucial for optimizing their efficacy and minimizing potential resistance.

By using the deuterated analog, researchers can gain precise information on:

Reaction Mechanisms: The kinetic isotope effect can be used to probe the rate-limiting steps in the metabolic reactions.

Enzyme Specificity: Determining which specific enzymes are involved in the metabolism of this deuterated sulfone will provide valuable information about the substrate specificity of these enzymes for the benzimidazole scaffold.

This fundamental knowledge can be applied to the design of new benzimidazole derivatives with improved pharmacokinetic properties and potentially reduced off-target effects.

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